

An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (Resorcinol Monobenzoate)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Hydroxyphenyl benzoate*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **3-hydroxyphenyl benzoate**, a molecule of significant interest due to its physicochemical properties and diverse applications. This document delves into its chemical identity, synthesis, and key applications, with a particular focus on its role as a UV absorber and its potential utility in pharmaceutical sciences. Detailed experimental protocols, physicochemical data, and spectroscopic analysis are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

3-Hydroxyphenyl benzoate, a benzoate ester, is a key organic compound resulting from the formal condensation of benzoic acid and resorcinol.^[1] A clear understanding of its nomenclature is fundamental for unambiguous scientific communication.

IUPAC Name: **3-hydroxyphenyl benzoate**^[2]

This systematic name precisely describes the molecular structure, indicating a benzoate group attached to a phenol at the meta-position (position 3) of the benzene ring.

Synonyms: A variety of synonyms are used in literature and commercial contexts, which include:

- Resorcinol monobenzoate[1][2][3][4]
- m-Hydroxyphenyl benzoate[5]
- Benzoic acid, m-hydroxyphenyl ester[2][4]
- Resorcinol benzoate[2]
- 3-Benzoyloxyphenol[5]
- Eastman Inhibitor RMB[2][4]
- 1,3-Benzenediol, monobenzoate[4][5]

Chemical Structure:

Caption: Chemical structure of **3-hydroxyphenyl benzoate**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-hydroxyphenyl benzoate** is crucial for its application in various fields, from materials science to pharmaceutical formulations.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ O ₃	[3][5]
Molecular Weight	214.22 g/mol	[3][5]
Appearance	White crystalline solid	
Melting Point	133-135 °C	[6]
Boiling Point	Not available	[6]
Density	Not available	[6]
Solubility	Soluble in water (905.9 mg/L at 25 °C, estimated)	[7]
LogP	2.85	[4]
CAS Number	136-36-7	[3][6]

Synthesis of 3-Hydroxyphenyl Benzoate

The primary method for synthesizing **3-hydroxyphenyl benzoate** is through the esterification of resorcinol with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, can be optimized for high yields.

Reaction Principle

The synthesis involves the reaction of one of the hydroxyl groups of resorcinol with the acyl chloride group of benzoyl chloride. The use of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The selectivity for mono-esterification over di-esterification can be controlled by stoichiometric adjustments of the reactants.

Caption: General workflow for the synthesis of **3-hydroxyphenyl benzoate**.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established esterification procedures.[8][9][10]

Materials:

- Resorcinol
- Benzoyl chloride
- Sodium hydroxide (aqueous solution)
- Hydrochloric acid (dilute)
- Dichloromethane (or other suitable organic solvent)
- Anhydrous sodium sulfate
- Deionized water

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- pH meter or pH indicator paper
- Separatory funnel
- Rotary evaporator
- Crystallization dish
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- **Dissolution of Resorcinol:** In a round-bottom flask, dissolve resorcinol in a suitable amount of deionized water. A patent suggests a 15-20% aqueous solution of resorcinol for optimal yields.[11]

- pH Adjustment: While stirring, slowly add an aqueous solution of sodium hydroxide to the resorcinol solution until the pH is in the range of 7.5-8.5.[11] This deprotonates one of the hydroxyl groups, forming the more nucleophilic phenoxide.
- Temperature Control: Cool the reaction mixture to 19-21°C using an ice bath. Maintaining this temperature is critical for achieving high yields of the monobenzoate.[11]
- Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture from a dropping funnel over a period of 30-60 minutes.
- Maintaining pH: Throughout the addition of benzoyl chloride, continuously monitor the pH of the reaction mixture and add sodium hydroxide solution as needed to maintain the pH between 7.5 and 8.5.[11]
- Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the mixture at 19-21°C for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up - Neutralization and Extraction:
 - Carefully neutralize the reaction mixture with dilute hydrochloric acid.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
 - Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
 - Finally, wash the organic layer with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **3-hydroxyphenyl benzoate** as a white crystalline solid.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value (133-135 °C). Further confirmation can

be achieved through spectroscopic analysis (NMR, IR, MS).

Applications

While the primary industrial application of **3-hydroxyphenyl benzoate** is as a UV absorber in plastics and polymers, its properties suggest potential utility in the pharmaceutical field.[\[12\]](#)

UV Absorber in Polymers and Coatings

3-Hydroxyphenyl benzoate is a well-known UV light absorber, particularly effective in protecting cellulosic plastics from degradation by sunlight.[\[13\]](#) Its mechanism of action involves the absorption of harmful UV radiation and its dissipation as heat, thus preventing the photo-oxidation of the polymer matrix. This property is crucial for enhancing the durability and lifespan of plastic materials used in outdoor applications, such as in spectacle frames and steering wheels.[\[12\]](#)

Potential Pharmaceutical Applications

The utility of resorcinol and its derivatives in dermatology is well-established. Resorcinol itself is used in topical formulations for treating skin conditions like acne, eczema, and psoriasis due to its antiseptic and keratolytic properties.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

While **3-hydroxyphenyl benzoate** is not a primary active pharmaceutical ingredient (API) for these conditions, its UV-absorbing properties present an intriguing possibility for its inclusion in topical pharmaceutical formulations. The photostability of a drug is a critical factor in the development of topical products, as many APIs are susceptible to degradation upon exposure to light, which can lead to loss of efficacy and the formation of potentially harmful byproducts.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Hypothetical Application in Photoprotection of Topical Drugs:

3-Hydroxyphenyl benzoate could potentially be incorporated into creams, lotions, or ointments as a photostabilizing excipient. Its role would be to absorb UV radiation, thereby protecting a light-sensitive API from photodegradation. This could be particularly beneficial for drugs that are applied to sun-exposed areas of the skin.

Caption: Conceptual diagram of **3-hydroxyphenyl benzoate** as a photostabilizing agent in a topical drug formulation.

It is important to note that the use of **3-hydroxyphenyl benzoate** in pharmaceutical formulations would require extensive safety and efficacy testing to ensure its compatibility with the API and other excipients, as well as to rule out any potential for skin irritation or sensitization.[\[13\]](#)

Role as a Processing Aid

In a broader sense, compounds with similar structures can act as processing aids in manufacturing.[\[22\]](#)[\[23\]](#) While not a primary function of **3-hydroxyphenyl benzoate**, its properties could potentially be leveraged in specific polymer-based drug delivery systems where UV curing or processing is involved, although this remains a speculative area requiring further research.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of **3-hydroxyphenyl benzoate**.

- Infrared (IR) Spectroscopy: The IR spectrum of **3-hydroxyphenyl benzoate** is expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around $3300\text{-}3500\text{ cm}^{-1}$), the ester carbonyl (C=O) group (a strong peak around $1730\text{-}1750\text{ cm}^{-1}$), and C-O stretching, as well as absorptions corresponding to the aromatic rings. The NIST WebBook provides a reference IR spectrum for 1,3-Benzenediol, monobenzoate.[\[2\]](#)[\[24\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both benzene rings, with their chemical shifts and splitting patterns providing detailed structural information. The phenolic hydroxyl proton would appear as a singlet, the position of which can be concentration and solvent-dependent.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
 - ^{13}C NMR: The carbon NMR spectrum would show characteristic signals for the ester carbonyl carbon (around 165-175 ppm) and the aromatic carbons. The carbon attached to the hydroxyl group would also have a distinct chemical shift.[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (214.22 g/mol). Fragmentation patterns would likely involve the cleavage of the ester bond, providing further structural confirmation. The NIST WebBook also contains mass spectrometry data for this compound.
[\[2\]](#)[\[30\]](#)[\[31\]](#)

Safety and Handling

3-Hydroxyphenyl benzoate is classified as harmful if swallowed and causes skin and eye irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Hydroxyphenyl benzoate is a versatile molecule with well-defined chemical and physical properties. Its synthesis is straightforward, and its primary application as a UV stabilizer is well-established. For the pharmaceutical scientist and drug development professional, its potential as a photostabilizing excipient in topical formulations presents an area worthy of further investigation. This guide has provided a comprehensive overview of the current knowledge on **3-hydroxyphenyl benzoate**, offering a solid foundation for future research and application development.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (Resorcinol Monobenzoate)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086727#resorcinol-monobenzoate-iupac-name-and-synonyms>]

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